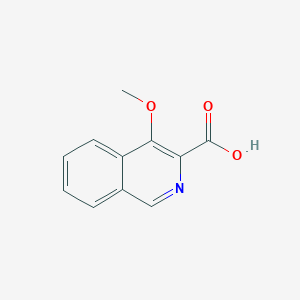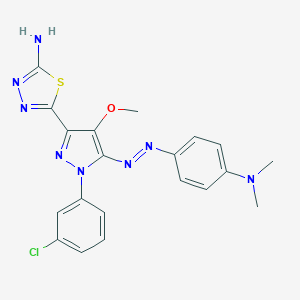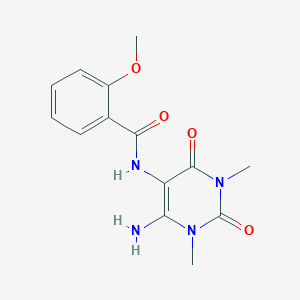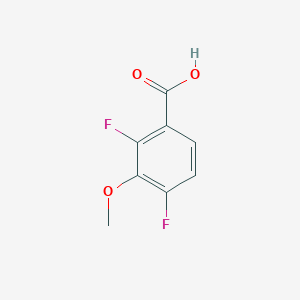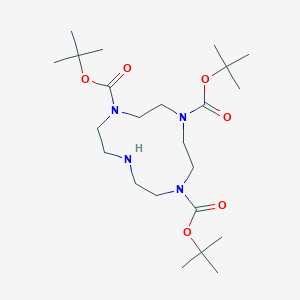
1-(isoxazol-4-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(isoxazol-4-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of isoxazole derivatives. It has been studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(isoxazol-4-yl)-N,N-dimethylmethanamine is not fully understood. However, it has been suggested that it may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. It may also interact with other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects:
1-(isoxazol-4-yl)-N,N-dimethylmethanamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. It has also been found to increase the activity of antioxidant enzymes, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(isoxazol-4-yl)-N,N-dimethylmethanamine in lab experiments is its potential as a tool for studying the NMDA receptor and other neurotransmitter systems. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(isoxazol-4-yl)-N,N-dimethylmethanamine. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a tool for studying the NMDA receptor and other neurotransmitter systems. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(isoxazol-4-yl)-N,N-dimethylmethanamine can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-chloro-3-nitroisoxazole with N,N-dimethylamine in the presence of a reducing agent such as zinc. The resulting product is then treated with hydrochloric acid to yield 1-(isoxazol-4-yl)-N,N-dimethylmethanamine.
Aplicaciones Científicas De Investigación
1-(isoxazol-4-yl)-N,N-dimethylmethanamine has been studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
173850-44-7 |
|---|---|
Nombre del producto |
1-(isoxazol-4-yl)-N,N-dimethylmethanamine |
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(1,2-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-8(2)4-6-3-7-9-5-6/h3,5H,4H2,1-2H3 |
Clave InChI |
NODDZPVPGOQWFJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CON=C1 |
SMILES canónico |
CN(C)CC1=CON=C1 |
Sinónimos |
4-Isoxazolemethanamine,N,N-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





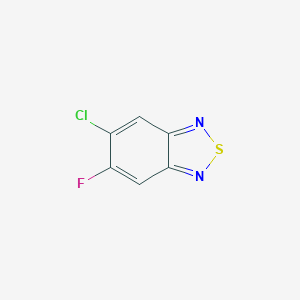
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)

